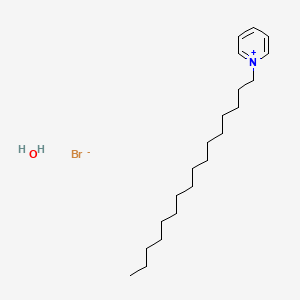
2,3-Dichloro-N-methyl-4-pyridinecarboxamide
描述
“2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is a chemical compound with the molecular formula C7H6Cl2N2O and a molecular weight of 205.04 . It is also known by its IUPAC name, 2,3-dichloro-N-methylisonicotinamide .
Molecular Structure Analysis
The InChI code for “2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is 1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-11-6(9)5(4)8/h2-3H,1H3,(H,10,12) .Physical And Chemical Properties Analysis
“2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is stored at a temperature of 2-8°C .科学研究应用
Pharmaceutical Development
2,3-Dichloro-N-methyl-4-pyridinecarboxamide is explored for its potential in developing new pharmaceuticals. Its unique chemical structure allows it to interact with various biological targets, making it a candidate for drug discovery, particularly in the treatment of infectious diseases and cancer .
Agricultural Chemistry
In agricultural chemistry, this compound is studied for its potential use as a pesticide or herbicide. Its ability to disrupt specific biological pathways in pests and weeds makes it a promising candidate for developing new agrochemicals that can protect crops more effectively .
Material Science
Researchers are investigating the use of 2,3-Dichloro-N-methyl-4-pyridinecarboxamide in material science, particularly in the synthesis of novel polymers and materials with unique properties. Its incorporation into polymer chains can enhance the thermal stability and mechanical strength of the resulting materials .
Analytical Chemistry
In analytical chemistry, this compound is utilized as a reagent for detecting and quantifying specific substances. Its reactivity with certain analytes makes it valuable in developing new analytical methods and improving the sensitivity and specificity of existing techniques .
Environmental Science
Environmental scientists are exploring the use of 2,3-Dichloro-N-methyl-4-pyridinecarboxamide in monitoring and mitigating environmental pollutants. Its ability to interact with various contaminants can help in developing new methods for detecting and removing pollutants from water and soil .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as an inhibitor or activator of specific enzymes, providing insights into their functions and potential therapeutic targets .
Synthetic Organic Chemistry
Synthetic organic chemists use 2,3-Dichloro-N-methyl-4-pyridinecarboxamide as a building block for creating more complex molecules. Its reactivity and stability make it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Medicinal Chemistry
In medicinal chemistry, this compound is investigated for its potential to modulate biological pathways involved in disease processes. Its ability to bind to specific receptors or enzymes makes it a candidate for developing new therapeutic agents for a range of diseases .
安全和危害
The safety information available indicates that “2,3-Dichloro-N-methyl-4-pyridinecarboxamide” is potentially hazardous. The GHS pictograms indicate a warning (GHS07), and the hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . The precautionary statements include P261 (avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (rinse cautiously with water for several minutes), and P338 (remove contact lenses if present and easy to do – continue rinsing) .
属性
IUPAC Name |
2,3-dichloro-N-methylpyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O/c1-10-7(12)4-2-3-11-6(9)5(4)8/h2-3H,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXUXXWJJQITIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=NC=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594268 | |
| Record name | 2,3-Dichloro-N-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-N-methyl-4-pyridinecarboxamide | |
CAS RN |
329794-24-3 | |
| Record name | 2,3-Dichloro-N-methylpyridine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10594268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2',6'-Dimethyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1612630.png)





![2-[4-(4-Carbamimidoylphenoxy)phenyl]-1H-indole-6-carboximidamide;hydrochloride](/img/structure/B1612644.png)
![[[(2R)-2-[(1R)-1-(4-Amino-2-oxopyrimidin-1-yl)-2-oxoethoxy]-3-oxopropoxy]-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B1612646.png)